molecular formula C2H4N4S2 B1334836 4-amino-4H-1,2,4-triazole-3,5-dithiol CAS No. 3652-33-3

4-amino-4H-1,2,4-triazole-3,5-dithiol

Cat. No.: B1334836
CAS No.: 3652-33-3
M. Wt: 148.22 g/mol
InChI Key: MFLTWZOFWVXIEF-UHFFFAOYSA-N
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Description

4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C2H4N4S2. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing in ethanol or methanol and the use of catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-4H-1,2,4-triazole-3,5-dithiol include:

Uniqueness

What sets this compound apart from similar compounds is its dual thiol groups, which confer unique chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong binding to metal ions or oxidative stability .

Properties

IUPAC Name

4-amino-1,2,4-triazolidine-3,5-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLTWZOFWVXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402282
Record name 4-amino-4H-1,2,4-triazole-3,5-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-33-3
Record name 4-Amino-3,5-dimercapto-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-4H-1,2,4-triazole-3,5-dithiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol?

A1: this compound possesses the molecular formula C2H3N5S2 and a molecular weight of 149.21 g/mol. While the provided abstracts don't delve into detailed spectroscopic data, they highlight the use of techniques like IR, 1H NMR, 13C NMR, and mass spectrometry for characterizing the compound and its derivatives [, , , , , ].

Q2: How is this compound utilized in synthetic organic chemistry?

A2: The compound serves as a valuable building block in synthesizing diverse heterocyclic systems. It readily reacts with various electrophiles, such as phenacyl bromides, hydrazonoyl halides, and halogenated quinones, primarily through its nucleophilic thiol groups. For instance, it is used to synthesize triazolothiadiazine derivatives [], 1,2,3,4,5a,7,8,8b-octaaza-acenaphthylenes [], and various fused triazole-thiadiazole systems [, ].

Q3: What are the potential applications of this compound in material science?

A3: Research suggests that this compound holds promise as a cathode material for lithium-ion rechargeable batteries []. Its electrochemical properties, particularly the reversible redox reactions involving its thiol groups leading to disulfide bond formation and cleavage, make it a suitable candidate. Moreover, its charge-transfer kinetics are comparable to or even exceed those of other organosulfur compounds being investigated for similar applications.

Q4: How does the structure of this compound relate to its reactivity and potential biological activity?

A4: The presence of the amino group at the 4-position of the triazole ring, alongside the two thiol groups, contributes significantly to the compound's reactivity and potential biological activity. The thiol groups readily participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives as seen in the synthesis of triazolothiadiazines [, ]. The amino group introduces a site for further modifications, potentially influencing the compound's physicochemical properties and biological interactions. Furthermore, the presence of multiple nitrogen and sulfur atoms within the heterocyclic ring suggests the possibility of interactions with biological targets through hydrogen bonding and metal chelation.

Q5: What are the reported biological activities of derivatives derived from this compound?

A5: Studies have demonstrated that certain triazolothiadiazine derivatives, synthesized from this compound, exhibit promising in vitro anticancer activity []. These compounds displayed activity against various cancer cell lines, including renal cancer and leukemia cell lines. While the exact mechanism of action remains to be elucidated, these findings highlight the potential of this compound as a scaffold for developing novel anticancer agents.

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